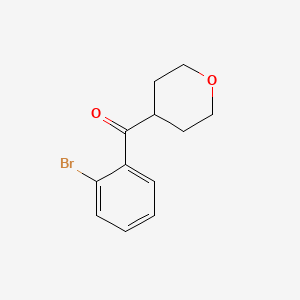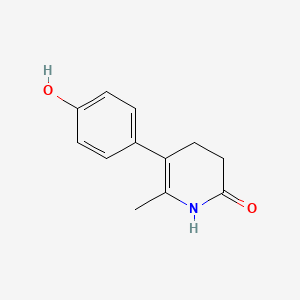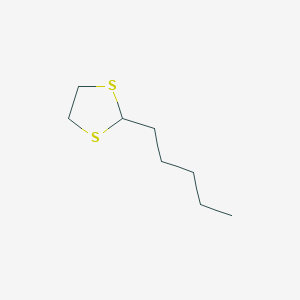
1,3-Dithiolane, 2-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiolane, 2-pentyl- is an organic compound belonging to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms at positions 1 and 3, and a pentyl group attached to the second carbon. The molecular formula of 1,3-Dithiolane, 2-pentyl- is C8H16S2, and it has a molecular weight of 176.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithiolane, 2-pentyl- can be synthesized from carbonyl compounds through a thioacetalization reaction. This involves the reaction of a carbonyl compound with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . Common catalysts include p-toluenesulfonic acid, silica gel, and yttrium triflate . The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 1,3-Dithiolane, 2-pentyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as tungstophosphoric acid and iodine have been employed for large-scale thioacetalization .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithiolane, 2-pentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons .
Scientific Research Applications
1,3-Dithiolane, 2-pentyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dithiolane, 2-pentyl- involves its ability to form stable thioacetal linkages, which can protect carbonyl groups during multi-step synthetic processes . Its reactivity is influenced by the presence of the sulfur atoms, which can participate in various chemical transformations, including oxidation and reduction reactions . The compound can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
1,3-Dithianes: These compounds are similar in structure but contain a six-membered ring with two sulfur atoms at positions 1 and 3.
1,2-Dithiolanes: These compounds have a five-membered ring with sulfur atoms at positions 1 and 2.
Uniqueness: 1,3-Dithiolane, 2-pentyl- is unique due to its specific ring structure and the presence of the pentyl group, which can influence its reactivity and physical properties. Compared to 1,3-dithianes, 1,3-Dithiolane, 2-pentyl- has a smaller ring size, which can lead to different reactivity patterns and applications . The presence of the pentyl group also makes it more hydrophobic, which can be advantageous in certain applications .
Properties
CAS No. |
74585-39-0 |
|---|---|
Molecular Formula |
C8H16S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
2-pentyl-1,3-dithiolane |
InChI |
InChI=1S/C8H16S2/c1-2-3-4-5-8-9-6-7-10-8/h8H,2-7H2,1H3 |
InChI Key |
YJUZCFVPNJTKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1SCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


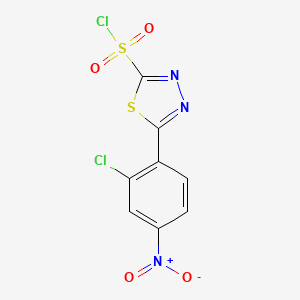
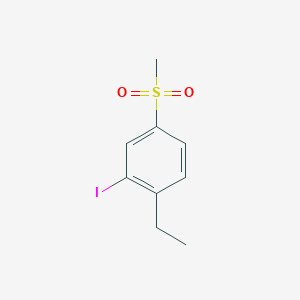
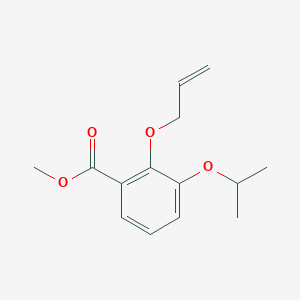
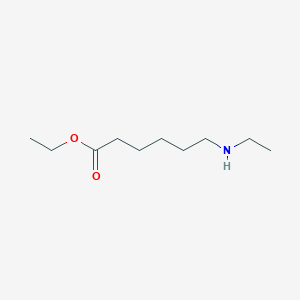
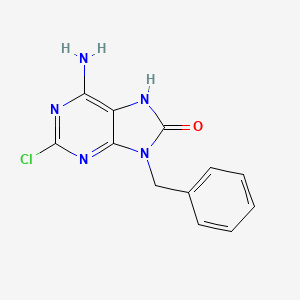
![2-Fluoro-5-(2-methyl-[1,3]dioxolan-2-yl)-benzenesulfonamide](/img/structure/B8565490.png)
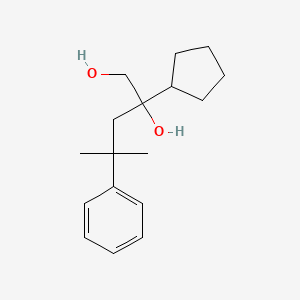
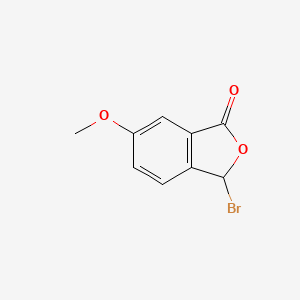

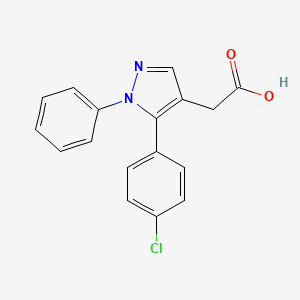
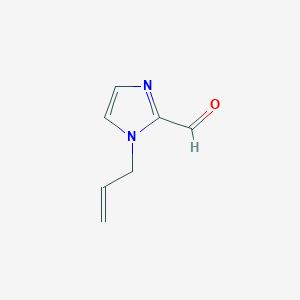
![7-Bromo-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B8565550.png)
